molecular formula C10H24N2O2 B1671383 Ethambutol, (R,R)- CAS No. 10054-05-4

Ethambutol, (R,R)-

Cat. No.: B1671383
CAS No.: 10054-05-4
M. Wt: 204.31 g/mol
InChI Key: AEUTYOVWOVBAKS-UHFFFAOYSA-N
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Description

Ethambutol, (R,R)-, also known as (−)-2,2’-(1,2-ethanediyldiimino)dibutan-1-ol, is a chiral compound primarily used as an antimycobacterial agent. It is one of the enantiomers of ethambutol, with the other being (S,S)-ethambutol. Ethambutol is widely recognized for its role in the treatment of tuberculosis and other mycobacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethambutol, (R,R)-, can be synthesized through several methods. One common approach involves the condensation of (S)-2-aminobutanol with 1,2-dichloroethane. This reaction is typically carried out in a low-boiling organic solvent, and the hydrochloric acid produced during the reaction is neutralized . Another method involves the reaction of 2-amino-1-butanol with carbonic ester to generate an intermediate compound, which is then reacted with dihaloethane and subsequently hydrolyzed to form ethambutol .

Industrial Production Methods: Industrial production of ethambutol often employs the direct condensation of (S)-2-aminobutanol with 1,2-dichloroethane. This method is favored due to its simplicity, high yield, and cost-effectiveness. The reaction is typically carried out at elevated temperatures, and the resulting product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Ethambutol, (R,R)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethambutol, (R,R)-, has a wide range of scientific research applications:

Mechanism of Action

Ethambutol, (R,R)-, exerts its effects by inhibiting the enzyme arabinosyltransferase, which is involved in the polymerization of arabinose into arabinan and arabinogalactan, essential components of the mycobacterial cell wall. By inhibiting this enzyme, ethambutol disrupts the synthesis of the cell wall, leading to the inhibition of cell division and growth of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Uniqueness of Ethambutol, (R,R)-: Ethambutol, (R,R)-, is unique in its specific inhibition of arabinosyltransferase, which distinguishes it from other antitubercular drugs that target different pathways. Additionally, its chiral nature allows for selective interactions with biological targets, contributing to its efficacy and safety profile .

Properties

IUPAC Name

(2R)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUTYOVWOVBAKS-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCCNC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NCCN[C@H](CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028791
Record name (-)-Ethambutol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10054-05-4
Record name Ethambutol, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Ethambutol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHAMBUTOL, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV86Y0CIVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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